molecular formula C19H22O B14498633 (4-Hexylphenyl)(phenyl)methanone CAS No. 64357-41-1

(4-Hexylphenyl)(phenyl)methanone

Cat. No.: B14498633
CAS No.: 64357-41-1
M. Wt: 266.4 g/mol
InChI Key: FUQSTJFZZJXRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hexylphenyl)(phenyl)methanone is an organic compound with the molecular formula C19H22O It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hexylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 4-Hexylbenzoyl chloride and benzene.

    Catalyst: Aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The temperature is usually maintained between 0°C to 25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4-Hexylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 4-Hexylbenzoic acid and benzoic acid.

    Reduction: (4-Hexylphenyl)(phenyl)methanol.

    Substitution: Brominated derivatives of this compound.

Scientific Research Applications

(4-Hexylphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Hexylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxyphenyl)(phenyl)methanone: Similar structure but with a hydroxyl group, leading to different reactivity and applications.

    (4-Methylphenyl)(phenyl)methanone: Contains a methyl group, affecting its physical and chemical properties.

    (4-Ethylphenyl)(phenyl)methanone: Similar to (4-Hexylphenyl)(phenyl)methanone but with a shorter alkyl chain.

Uniqueness

This compound is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where increased lipophilicity is desired, such as in the formulation of hydrophobic coatings and materials.

Properties

CAS No.

64357-41-1

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

(4-hexylphenyl)-phenylmethanone

InChI

InChI=1S/C19H22O/c1-2-3-4-6-9-16-12-14-18(15-13-16)19(20)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3

InChI Key

FUQSTJFZZJXRJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.